Chalcone, 3,4,2',4'-tetramethoxy-
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Overview
Description
Chalcone, 3,4,2’,4’-tetramethoxy- is a natural compound that has been widely studied in recent years due to its potential implications in various fields of research and industry. It is an aromatic ketone that forms the central core of many important biological compounds . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .
Molecular Structure Analysis
The molecular formula of Chalcone, 3,4,2’,4’-tetramethoxy- is C19H20O5. Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .Chemical Reactions Analysis
Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . The α,β-unsaturated carbonyl system in chalcones makes them biologically active . Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .Physical And Chemical Properties Analysis
Chalcones are small, low molecular weight (in the range of 300–600 g/mol), non-chiral molecules with relatively high lipophilicity (Log P ≈ 5–7) .Scientific Research Applications
Anticancer Applications
Chalcones, including derivatives like 3,4,2’,4’-tetramethoxy-, have shown promise as anticancer agents. They are studied for their potential to inhibit the growth of various cancer cells .
Anti-Diabetic Effects
These compounds are also being researched for their anti-diabetic properties, which could lead to new treatments for diabetes .
Antimicrobial Activity
Chalcones have applications as antimicrobials, providing a basis for developing new antibiotics and antifungal agents .
Anti-Inflammatory Properties
Their anti-inflammatory effects are another area of interest, which could benefit the treatment of chronic inflammatory diseases .
Neuroprotective Potential
Research is exploring chalcones for neuroprotection, which could be significant for neurodegenerative conditions .
Hepatoprotective Effects
They are also being studied for their hepatoprotective properties, which could aid in protecting the liver from various toxins .
Mechanism of Action
Target of Action
Chalcone, 3,4,2’,4’-tetramethoxy-, is a naturally occurring α,β-unsaturated ketone with biological importance . It has been identified as a potential inhibitor of the Mep A efflux pump, which plays a crucial role in combating antibiotic resistance.
Mode of Action
The compound interacts with its target, the Mep A efflux pump, enhancing the efficacy of certain antibiotics like ciprofloxacin. This interaction results in the inhibition of the efflux pump, thereby increasing the intracellular concentration of the antibiotic and enhancing its antimicrobial activity.
Biochemical Pathways
Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They occur as polyphenolic compounds in plants and have been used in traditional medicinal practice for many years . The inhibition of the Mep A efflux pump by Chalcone, 3,4,2’,4’-tetramethoxy-, affects the efflux of antibiotics, a key mechanism of antibiotic resistance.
Pharmacokinetics
Chalcones in general are known to have good bioavailability due to their lipophilic nature .
Result of Action
The primary result of the action of Chalcone, 3,4,2’,4’-tetramethoxy-, is the enhanced efficacy of antibiotics like ciprofloxacin. By inhibiting the Mep A efflux pump, it increases the intracellular concentration of the antibiotic, thereby enhancing its antimicrobial activity.
Future Directions
Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They continue to show promise for new drug investigations . Therefore, the future directions of Chalcone, 3,4,2’,4’-tetramethoxy- could be in the discovery of new drugs and in various fields of research and industry.
properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLUWABVOODQ-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chalcone, 3,4,2',4'-tetramethoxy- | |
CAS RN |
100753-43-3 |
Source
|
Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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